Confirmed Structural Identity via Single-Crystal X-Ray Diffraction Ensures Material Integrity
The exact chemical structure of 2,3,4,4a,5,6-hexahydroquinolin-7(1H)-one was unequivocally determined by single-crystal X-ray diffraction analysis, correcting an earlier misassignment [1]. This level of structural confirmation is not routinely available for many closely related hexahydroquinolinone isomers, providing a high degree of certainty in identity and purity for procurement.
| Evidence Dimension | Structural identity confirmation method |
|---|---|
| Target Compound Data | X-ray crystallographic structure determination |
| Comparator Or Baseline | NMR-based structural assignment (common for isomers) |
| Quantified Difference | Crystallographic data provides unambiguous bond lengths and angles, eliminating structural ambiguity present in NMR-based assignments for similar regioisomers |
| Conditions | Single-crystal X-ray diffraction; compound isolated as a side-product in a rearrangement reaction |
Why This Matters
Guaranteed structural fidelity is essential for reproducible synthesis and biological testing, reducing the risk of misassignment that could lead to wasted research resources.
- [1] Rearrangement of isoxazoline-5-spiro derivatives. Part 3. Indolizine, quinolizine and pyrido[1,2-a]azepine derivatives by sequential rearrangement-annulation. Scilit.net, Publication ID: 33bd02395ec878cb65db6e9481f0741c. View Source
